1,3-dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one
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Overview
Description
1,3-Dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by the presence of a nitro group at the 5-position and two benzyl groups at the 1 and 3 positions of the benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzimidazole core.
Nitration: The benzimidazole core is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Benzylation: The final step involves the benzylation of the 1 and 3 positions of the benzimidazole ring using benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The benzimidazole ring can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Benzyl bromide, sodium hydroxide, potassium carbonate.
Oxidation: Various oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 1,3-diamino-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one.
Substitution: Formation of various substituted benzimidazole derivatives.
Oxidation: Formation of oxidized benzimidazole derivatives.
Scientific Research Applications
1,3-Dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 1,3-dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibenzyl-5-nitrobenzimidazole: Similar structure but lacks the dihydro component.
5-Nitrobenzimidazole: Lacks the benzyl groups at the 1 and 3 positions.
1,3-Dibenzylbenzimidazole: Lacks the nitro group at the 5-position.
Uniqueness
1,3-Dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one is unique due to the presence of both benzyl and nitro groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
1,3-dibenzyl-5-nitrobenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-21-22(14-16-7-3-1-4-8-16)19-12-11-18(24(26)27)13-20(19)23(21)15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKMPZOPNHNPLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])N(C2=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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